A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Bromo-3-nitro-1H-pyrazole
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Bromo-3-nitro-1H-pyrazole
Abstract
4-Bromo-3-nitro-1H-pyrazole is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both an electron-withdrawing nitro group and a versatile bromine atom, makes it an invaluable intermediate for the synthesis of a diverse range of complex molecular architectures. The bromine atom serves as a convenient handle for cross-coupling reactions, while the nitro group can be readily transformed into other functional groups, such as amines, enabling further derivatization. This guide provides a detailed exploration of the synthesis and characterization of 4-Bromo-3-nitro-1H-pyrazole, offering field-proven insights, a step-by-step experimental protocol, and a comprehensive analysis of its spectral properties. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile synthon in their discovery programs.
Introduction: The Strategic Importance of Functionalized Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The ability to precisely functionalize the pyrazole ring is critical for modulating the pharmacological profile of drug candidates, including their potency, selectivity, and pharmacokinetic properties.
4-Bromo-3-nitro-1H-pyrazole (CAS No: 89717-64-6) emerges as a particularly strategic intermediate. The C4-bromine atom is well-positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various aryl, alkyl, or alkynyl groups. The C3-nitro group, a strong electron-withdrawing group, influences the reactivity of the ring and can be reduced to an amino group, providing a vector for amide bond formation, sulfonylation, or other derivatizations. This dual functionality makes it a cornerstone for building libraries of complex molecules for high-throughput screening and lead optimization.
Synthetic Methodology: A Guided Approach
The synthesis of 4-Bromo-3-nitro-1H-pyrazole is most effectively achieved through a two-step process involving the bromination of 1H-pyrazole followed by regioselective nitration. This route is favored due to the accessibility of the starting material and the directing effects of the substituents on the pyrazole ring.
Step 1: Electrophilic Bromination of 1H-Pyrazole
The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site, making it the primary target for electrophiles. The reaction proceeds by treating 1H-pyrazole with a suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, to yield 4-bromo-1H-pyrazole.
Step 2: Regioselective Nitration of 4-bromo-1H-pyrazole
The subsequent nitration of 4-bromo-1H-pyrazole is the critical step that defines the final product. In electrophilic substitution on a pyrazole ring, the directing influence of existing substituents is paramount. The bromine atom at the C4 position is a deactivating but ortho-, para-directing group. However, in the pyrazole system, substitution is heavily favored at positions not adjacent to the N-H nitrogen (N1). The presence of the bromine at C4 directs the incoming electrophile (the nitronium ion, NO₂⁺) to either the C3 or C5 position.
The C3 position is electronically favored for nitration over the C5 position in the 4-bromo intermediate. This regioselectivity is achieved by using a potent nitrating mixture, typically a combination of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.
Synthesis Workflow Diagram
Caption: Synthetic route to 4-Bromo-3-nitro-1H-pyrazole.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles for analogous transformations. Researchers should conduct their own risk assessment and optimize conditions as necessary. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
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4-bromo-1H-pyrazole (1.0 eq)
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Concentrated Sulfuric Acid (98%)
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Fuming Nitric Acid (≥90%)
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Deionized Water
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Ice
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Sodium Bicarbonate (NaHCO₃)
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (approx. 4 mL per 1 g of starting material). Cool the flask in an ice-water bath to 0-5 °C.
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Substrate Addition: Slowly add 4-bromo-1H-pyrazole (1.0 eq) portion-wise to the chilled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
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Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1 vol. relative to nitric acid) at 0 °C.
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Nitration Reaction: Add the cold nitrating mixture dropwise via the dropping funnel to the solution of 4-bromo-1H-pyrazole. Maintain the reaction temperature between 0-5 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours, monitoring the progress by TLC (Thin Layer Chromatography).
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Reaction Quench: Carefully and slowly pour the reaction mixture onto a beaker filled with crushed ice. This step is highly exothermic and should be performed with caution. A precipitate should form.
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Neutralization & Extraction: Allow the ice to melt, then slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~7. The crude product can then be collected by filtration or extracted with a suitable organic solvent like ethyl acetate (3x volumes).
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Workup: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 4-Bromo-3-nitro-1H-pyrazole.
Characterization and Structural Elucidation
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 4-Bromo-3-nitro-1H-pyrazole. The following techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature two key signals: a singlet in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the proton at the C5 position, and a broad singlet at a lower field (often >10 ppm) for the N-H proton. The exact chemical shifts can vary depending on the solvent used.
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¹³C NMR: The carbon NMR spectrum will provide evidence for the three carbon atoms in the pyrazole ring. The chemical shifts will be influenced by the attached substituents. The C3 and C4 carbons, bonded to the nitro and bromo groups respectively, will be significantly deshielded. The C5 carbon will appear as a C-H doublet in a coupled spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of 4-Bromo-3-nitro-1H-pyrazole should exhibit characteristic absorption bands:
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N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹.
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C-H Stretching: A sharp peak around 3000-3100 cm⁻¹.
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NO₂ Asymmetric & Symmetric Stretching: Two strong and sharp bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). These are highly characteristic of the nitro group.
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C=N and C=C Stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring.
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C-Br Stretching: A weak band in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 4-Bromo-3-nitro-1H-pyrazole (C₃H₂BrN₃O₂), the molecular weight is approximately 191.97 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units (e.g., at m/z 191 and 193).
Data Summary Table
| Technique | Characteristic Feature | Expected Value / Observation |
| ¹H NMR | C5-H Signal | Singlet, δ ~8.5-9.0 ppm |
| N1-H Signal | Broad Singlet, δ >13 ppm | |
| ¹³C NMR | Pyrazole Carbons | 3 signals, with C3 and C4 deshielded |
| IR Spectroscopy | NO₂ Asymmetric Stretch | Strong, sharp band at ~1545 cm⁻¹ |
| NO₂ Symmetric Stretch | Strong, sharp band at ~1360 cm⁻¹ | |
| N-H Stretch | Broad band at ~3100-3300 cm⁻¹ | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | Isotopic doublet at m/z ≈ 191/193 (ratio ~1:1) |
Characterization Workflow Diagram
Caption: Workflow for the purification and characterization of the product.
Safety and Handling
Working with 4-Bromo-3-nitro-1H-pyrazole and the reagents for its synthesis requires strict adherence to safety protocols.
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Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
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Nitrating Mixture: The mixture of nitric acid and sulfuric acid is extremely corrosive and a powerful oxidizing agent. It can cause severe burns on contact and reacts violently with many organic materials. Always prepare and use it in a chemical fume hood and add reagents slowly while cooling.
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Brominated Compounds: Halogenated organic compounds are often toxic and should be handled with care to avoid skin contact and inhalation.
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Waste Disposal: All chemical waste, including acidic aqueous layers and organic solvents, must be disposed of according to institutional and local environmental regulations.
Conclusion
4-Bromo-3-nitro-1H-pyrazole is a high-value intermediate for chemical synthesis, particularly in the realm of drug discovery. The synthetic route via bromination and subsequent nitration of 1H-pyrazole is a reliable method for its preparation. Proper execution of the protocol and rigorous characterization using NMR, IR, and MS are crucial for ensuring the quality and identity of the final product. By understanding the principles behind its synthesis and characterization, researchers can confidently utilize this versatile building block to advance their scientific objectives.
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